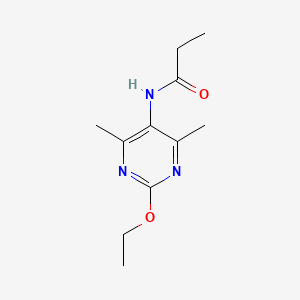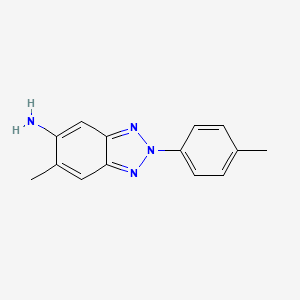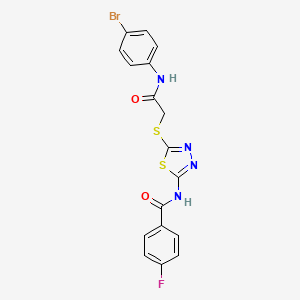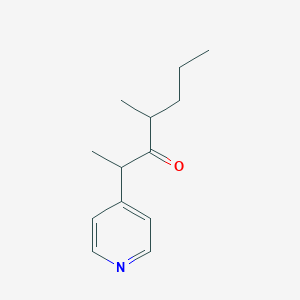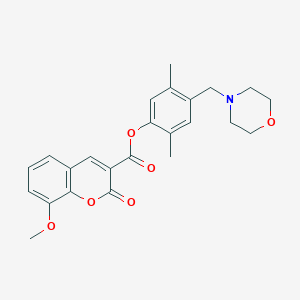
2,5-dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes two methyl groups, a morpholinomethyl group attached to a phenyl ring, and a chromene ring with a carboxylate group . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.Scientific Research Applications
2H/4H-Chromenes
- Scientific Field: Medicinal and Pharmaceutical Chemistry
- Summary of Application: 2H/4H-chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
- Methods of Application: Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . For example, the green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .
- Results or Outcomes: The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .
Indole Derivatives
- Scientific Field: Pharmaceutical Sciences
- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Summary of Application: The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used to couple boron reagents with electrophilic organic groups . It’s a widely-used method for forming carbon-carbon bonds.
- Methods of Application: The reaction involves the use of a palladium catalyst and a base . Different boron reagents have been developed for use in this reaction, each with properties tailored for specific conditions .
- Results or Outcomes: The Suzuki–Miyaura coupling has been used extensively in both academic research and industrial applications due to its mild reaction conditions and functional group tolerance .
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
- Scientific Field: Microbiology
- Summary of Application: HDMF has been studied for its potential as an anti-infective agent in human microbial infections .
- Methods of Application: In one study, cell cycle analysis was used to investigate the effects of HDMF on Candida albicans .
- Results or Outcomes: The study found that HDMF arrested the cell cycle at the S and G2/M phase in Candida albicans .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Summary of Application: The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used to couple boron reagents with electrophilic organic groups . It’s a widely-used method for forming carbon-carbon bonds.
- Methods of Application: The reaction involves the use of a palladium catalyst and a base . Different boron reagents have been developed for use in this reaction, each with properties tailored for specific conditions .
- Results or Outcomes: The Suzuki–Miyaura coupling has been used extensively in both academic research and industrial applications due to its mild reaction conditions and functional group tolerance .
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
- Scientific Field: Microbiology
- Summary of Application: HDMF has been studied for its potential as an anti-infective agent in human microbial infections .
- Methods of Application: In one study, cell cycle analysis was used to investigate the effects of HDMF on Candida albicans .
- Results or Outcomes: The study found that HDMF arrested the cell cycle at the S and G2/M phase in Candida albicans .
Future Directions
properties
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-15-12-21(16(2)11-18(15)14-25-7-9-29-10-8-25)30-23(26)19-13-17-5-4-6-20(28-3)22(17)31-24(19)27/h4-6,11-13H,7-10,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBDLXPIYKFVAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C)CN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
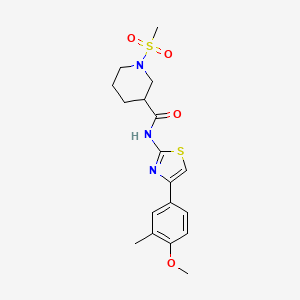
![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
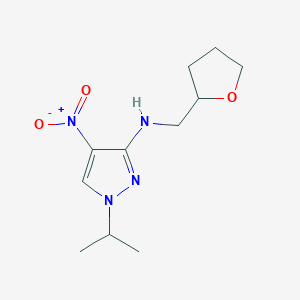
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)
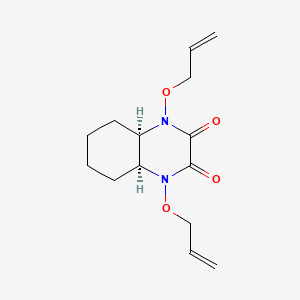
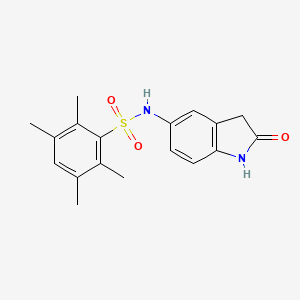
![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)
